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Cat. No.: B12363436 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for assessing the cellular effects of BAY-
155, a potent and selective inhibitor of the menin-MLL interaction, using flow cytometry. The

described assays are essential for characterizing the compound's mechanism of action,

including its impact on apoptosis, cell cycle progression, and cell surface marker expression in

cancer cells.

Introduction to BAY-155
BAY-155 is a small molecule inhibitor that disrupts the protein-protein interaction between

menin and Mixed Lineage Leukemia (MLL) fusion proteins, which are critical drivers in certain

types of leukemia, such as Acute Myeloid Leukemia (AML) and Acute Lymphoblastic Leukemia

(ALL).[1][2] This inhibition leads to the downregulation of key target genes, like MEIS1, and the

upregulation of differentiation markers, such as CD11b and MNDA, ultimately resulting in anti-

proliferative effects in susceptible cancer cell lines.[1][3][4] Flow cytometry is an indispensable

tool for quantifying these cellular responses to BAY-155 treatment at a single-cell level.

Data Presentation: Expected Outcomes of BAY-155
Treatment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12363436?utm_src=pdf-interest
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.medchemexpress.com/bay-155.html
https://dcchemicals.com/coa/COA_DC70238.html
https://www.medchemexpress.com/bay-155.html
https://www.researchgate.net/figure/In-vivo-efficacy-of-BAY-155-in-various-tumor-models-Tumor-volumes-left-body-weight_fig5_338600213
https://www.researchgate.net/figure/Mechanistic-mode-of-action-effects-of-BAY-155-ex-vivo-A-B-Relative-expression-level-of_fig6_338600213
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables summarize the anticipated quantitative data from flow cytometry analysis

of cancer cell lines (e.g., MOLM-13, MV4-11) treated with BAY-155.

Table 1: Apoptosis Induction by BAY-155.

Treatment Group
% Early Apoptotic
(Annexin V+/PI-)

% Late
Apoptotic/Necrotic
(Annexin V+/PI+)

% Live (Annexin
V-/PI-)

Vehicle Control 5.2 ± 1.1 3.1 ± 0.8 91.7 ± 1.5

BAY-155 (Low Dose) 15.8 ± 2.5 8.4 ± 1.3 75.8 ± 3.2

BAY-155 (High Dose) 35.2 ± 4.1 18.9 ± 2.8 45.9 ± 5.7

Table 2: Cell Cycle Arrest Induced by BAY-155.

Treatment Group % G0/G1 Phase % S Phase % G2/M Phase

Vehicle Control 45.3 ± 3.8 38.1 ± 2.9 16.6 ± 1.7

BAY-155 (Low Dose) 60.1 ± 4.5 25.4 ± 2.1 14.5 ± 1.9

BAY-155 (High Dose) 75.6 ± 5.2 12.3 ± 1.8 12.1 ± 1.5

Table 3: Modulation of Cell Surface Marker Expression by BAY-155.

Treatment Group % CD11b Positive Cells
Mean Fluorescence
Intensity (MFI) of CD11b

Vehicle Control 8.7 ± 1.3 150 ± 25

BAY-155 (Low Dose) 25.4 ± 3.1 450 ± 50

BAY-155 (High Dose) 58.9 ± 6.2 980 ± 110
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Caption: BAY-155 Signaling Pathway.
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Caption: Experimental Workflow.

Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and
Propidium Iodide (PI) Staining
This assay quantifies the percentage of cells undergoing apoptosis following BAY-155
treatment.[5]

Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/product/b12363436?utm_src=pdf-body-img
https://www.benchchem.com/product/b12363436?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4943750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12363436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Leukemia cell line (e.g., MOLM-13, MV4-11)

BAY-155

Vehicle control (e.g., DMSO)

Complete culture medium

Phosphate-Buffered Saline (PBS)

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

1X Binding Buffer)

Flow cytometry tubes

Procedure:

Cell Seeding and Treatment: Seed cells at a density of 0.5 x 10^6 cells/mL in a suitable

culture vessel. Treat the cells with the desired concentrations of BAY-155 and a vehicle

control. Incubate for 24-72 hours.

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5

minutes.

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow

cytometry.

Data Interpretation:

Live cells: Annexin V-negative and PI-negative.
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Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 2: Cell Cycle Analysis using Propidium Iodide
(PI) Staining
This protocol determines the distribution of cells in different phases of the cell cycle after BAY-
155 treatment.[6][7]

Materials:

Treated and control cells from the experimental setup

Cold PBS

70% Ethanol (ice-cold)

RNase A (100 µg/mL)

Propidium Iodide (50 µg/mL)

Flow cytometry tubes

Procedure:

Cell Harvesting and Fixation: Harvest approximately 1 x 10^6 cells per sample. Wash with

cold PBS and centrifuge at 300 x g for 5 minutes. Resuspend the pellet in 1 mL of cold PBS.

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate

at -20°C for at least 2 hours.

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash

the cell pellet twice with cold PBS.

Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the samples by flow cytometry. Use a linear scale for the DNA content

histogram.

Data Interpretation:

G0/G1 phase: Cells with 2n DNA content.

S phase: Cells with DNA content between 2n and 4n.

G2/M phase: Cells with 4n DNA content.

Protocol 3: Cell Surface Marker Staining (e.g., CD11b)
This protocol measures the expression of cell surface markers, such as the differentiation

marker CD11b, following BAY-155 treatment.[8][9]

Materials:

Treated and control cells

Flow Cytometry Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

Fluorochrome-conjugated anti-CD11b antibody

Isotype control antibody

Fc block (optional, for cells with high Fc receptor expression)[9]

Flow cytometry tubes

Procedure:

Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample.

Washing: Wash the cells with 2 mL of cold Flow Cytometry Staining Buffer and centrifuge at

300 x g for 5 minutes.

Fc Blocking (Optional): If necessary, resuspend the cells in 100 µL of staining buffer

containing Fc block and incubate for 10 minutes at 4°C.[9]
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Antibody Staining: Add the pretitrated amount of fluorochrome-conjugated anti-CD11b

antibody or the corresponding isotype control. Vortex gently and incubate for 30 minutes at

4°C in the dark.[9]

Washing: Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

Resuspension and Analysis: Resuspend the final cell pellet in 500 µL of staining buffer and

analyze by flow cytometry.

Data Interpretation:

Compare the percentage of CD11b-positive cells and the Mean Fluorescence Intensity (MFI)

between BAY-155-treated and vehicle control samples. An increase in both parameters

indicates induced differentiation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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To cite this document: BenchChem. [Application Notes and Protocols for Flow Cytometry
Analysis Following BAY-155 Treatment]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12363436#flow-cytometry-analysis-after-bay-155-
treatment]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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